molecular formula C20H22O6 B1314735 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane CAS No. 82645-24-7

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane

Cat. No.: B1314735
CAS No.: 82645-24-7
M. Wt: 358.4 g/mol
InChI Key: MPDQQVZJTVSSQZ-UHFFFAOYSA-N
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Description

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane is a synthetic organic compound with the molecular formula C20H22O6. It belongs to the family of bisphenol derivatives and is characterized by the presence of two formylphenoxy groups attached to an ethoxyethane backbone.

Preparation Methods

The synthesis of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane typically involves the reaction of 2-(2-formylphenoxy)ethanol with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane involves its interaction with molecular targets and pathways within biological systems. The formyl groups can participate in various biochemical reactions, including enzyme-catalyzed transformations. The phenoxy groups may also interact with cellular components, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

1,2-Bis[2-(2-formylphenoxy)ethoxy]ethane can be compared with other bisphenol derivatives, such as:

    Bisphenol A (BPA): Known for its use in the production of polycarbonate plastics and epoxy resins.

    Bisphenol S (BPS): Often used as a substitute for BPA in various applications.

    Bisphenol F (BPF): Utilized in the manufacture of epoxy resins and coatings.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other bisphenol derivatives .

Properties

IUPAC Name

2-[2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-15-17-5-1-3-7-19(17)25-13-11-23-9-10-24-12-14-26-20-8-4-2-6-18(20)16-22/h1-8,15-16H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDQQVZJTVSSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCOCCOCCOC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471950
Record name 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82645-24-7
Record name 1,2-BIS[2-(2-FORMYLPHENOXY)ETHOXY]ETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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